rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
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Overview
Description
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: is a biochemical compound with the molecular formula C5H13ClN2O3 . It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves the reaction of ornithine derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using standardized protocols to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-ornithine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies of amino acid metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized biochemical products.
Mechanism of Action
The mechanism of action of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
DL-Ornithine: A precursor in the biosynthesis of polyamines.
3-Hydroxy-L-ornithine: A hydroxylated derivative of ornithine.
L-Ornithine Monohydrochloride: A hydrochloride salt of ornithine.
Uniqueness: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is unique due to its specific hydroxylation pattern and racemic mixture, which may confer distinct biochemical properties compared to its analogs .
Properties
Molecular Formula |
C5H13ClN2O3 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
InChI Key |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
Isomeric SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C(CN)C(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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